molecular formula C24H38O5 B194621 Dihydromevinolin CAS No. 77517-29-4

Dihydromevinolin

Cat. No.: B194621
CAS No.: 77517-29-4
M. Wt: 406.6 g/mol
InChI Key: IFIFFBWHLKGTMO-LDIGTXGYSA-N
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Mechanism of Action

Target of Action

Dihydromevinolin, also known as Lovastatin EP Impurity E, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the body .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . This results in a decrease in intracellular cholesterol production, triggering an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound disrupts this pathway, leading to a reduction in the synthesis of cholesterol . This can have downstream effects on the production of other biomolecules that are derived from mevalonate, such as certain isoprenoids .

Pharmacokinetics

They undergo extensive first-pass metabolism in the liver, the primary site of action, which can impact their bioavailability .

Result of Action

The inhibition of cholesterol synthesis by this compound leads to a decrease in the levels of intracellular cholesterol . This prompts cells to upregulate the expression of LDL receptors, increasing the uptake of LDL cholesterol from the bloodstream . The net effect is a reduction in blood cholesterol levels, which can be beneficial in the management of hypercholesterolemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain food items in the stomach at the time of drug administration can impact the absorption of the drug . Additionally, genetic factors can influence the drug’s metabolism and efficacy

Biochemical Analysis

Biochemical Properties

Dihydromevinolin plays a significant role in biochemical reactions. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction is crucial as HMG-CoA reductase is a key enzyme in the mevalonate pathway, which produces cholesterol.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits sterol synthesis in cell cultures , thereby influencing cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme HMG-CoA reductase , which leads to a decrease in cholesterol synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to inhibit cholesterol synthesis in vivo in rats

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway for the production of cholesterol. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydromevinolin is typically synthesized through the fermentation of Aspergillus terreus. The fermentation process is conducted aerobically at 28°C for six days in a medium containing dextrose, peptonized milk, yeast extract, and polyglycol . The compound is then isolated and characterized through various chromatographic and spectroscopic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using bioreactors. The conditions are optimized to maximize yield and purity. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions: Dihydromevinolin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Dihydromevinolin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific structural features, such as the trans-fused octahydro-naphthalene system, which contributes to its potent inhibitory activity against HMG-CoA reductase. Its production through fermentation by Aspergillus terreus also distinguishes it from other similar compounds .

Properties

IUPAC Name

[(1S,3S,4aR,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFFBWHLKGTMO-LDIGTXGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998716
Record name Dihydromevinolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77517-29-4
Record name Dihydromevinolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromevinolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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